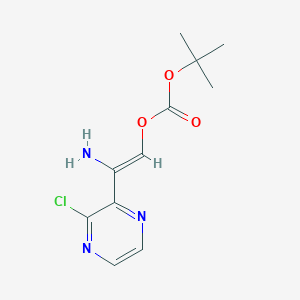

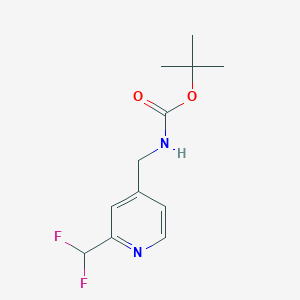

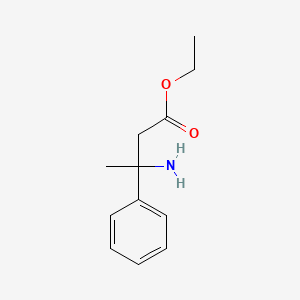

![molecular formula C8H5N3 B1380077 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374652-56-8](/img/structure/B1380077.png)

5-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Overview

Description

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 143.15 . The IUPAC name for this compound is 5-ethynyl-1H-pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines have been widely studied . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .Physical And Chemical Properties Analysis

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a solid compound . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Synthesis Methods

The compound 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine and its derivatives are primarily used in the synthesis of complex heterocyclic compounds. These compounds are crucial in various fields including medicinal chemistry due to their diverse biological activities.

Ultrasound-promoted Synthesis : Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines are synthesized using a three-component regioselective reaction under ultrasound irradiation. This method is notable for its short reaction times and high yields, exemplifying the compound's role in efficient synthetic processes (Nikpassand et al., 2010).

Diversity and Biomedical Applications : The structural diversity of pyrazolo[3,4-b]pyridines is vast, with over 300,000 derivatives documented. This review highlights the variety of substituents and synthetic methods, underscoring the compound's versatility in biomedical applications (Donaire-Arias et al., 2022).

Precursors in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are utilized as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles. The synthesis demonstrates the compound's role in constructing complex molecular structures (Arbačiauskienė et al., 2011).

Condensation Reactions : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products are synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing the compound's application in creating N-fused heterocycles (Ghaedi et al., 2015).

Building Blocks in Heterocyclic Synthesis : 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, highlighting its role as a building block in synthesizing diverse heterocyclic compounds (Harb et al., 2005).

Drug Discovery and Kinase-focused Library

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones are identified as a potential scaffold in drug-discovery, particularly for ATP-competitive binding to kinase enzymes. The development of a library of compounds for screening against kinases and cancer drug targets is a direct application in medicinal chemistry (Smyth et al., 2010).

Electronic and Photovoltaic Applications

Pyrazolo[4,3-b]pyridine derivatives are explored for their electronic and photovoltaic properties. The study of their thermal stability, crystalline structure, optical properties, and device characteristics indicates potential applications in electronic devices and solar cells (El-Menyawy et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have shown interactions with various targets, including janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 .

Mode of Action

It is known that the pyrazolo[3,4-b]pyridine scaffold is aromatic, stable, flat, and polarized, which could influence its interaction with its targets .

Biochemical Pathways

Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have been found to affect various pathways related to their targets .

Pharmacokinetics

The compound’s molecular weight (14315) and its solid physical form could potentially influence its bioavailability .

Result of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have shown cytotoxic activities against various cell lines .

Action Environment

The compound is recommended to be stored sealed in dry conditions at 2-8°c, which could potentially influence its stability .

properties

IUPAC Name |

5-ethynyl-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h1,3-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMUELCRMSDBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285035 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374652-56-8 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

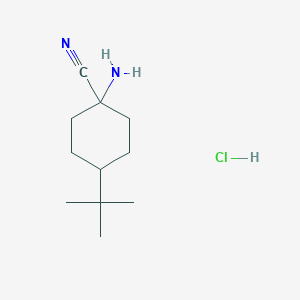

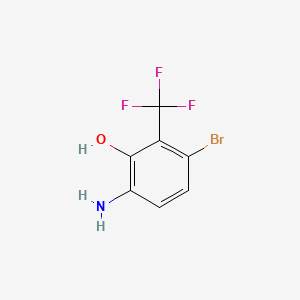

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)

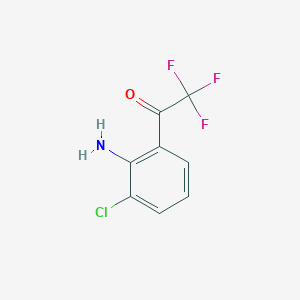

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)